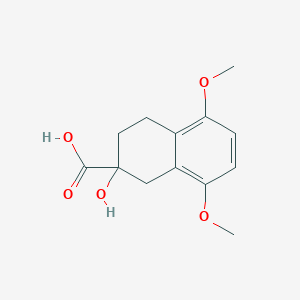
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate naphthalene derivatives with methoxy and hydroxy substituents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-3,5-dimethoxybenzoic acid
- 2-hydroxy-5-methoxybenzoic acid
- 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
77816-89-8 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-17-10-3-4-11(18-2)9-7-13(16,12(14)15)6-5-8(9)10/h3-4,16H,5-7H2,1-2H3,(H,14,15) |
Clé InChI |
UELURINZPOOYOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


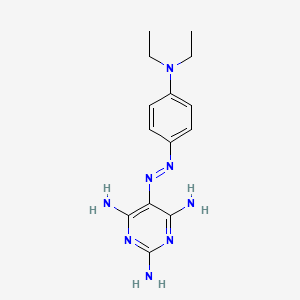
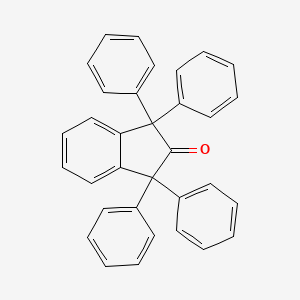
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
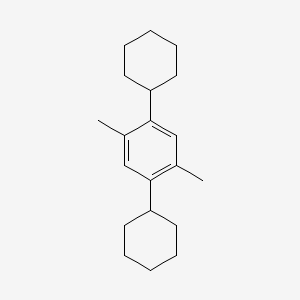
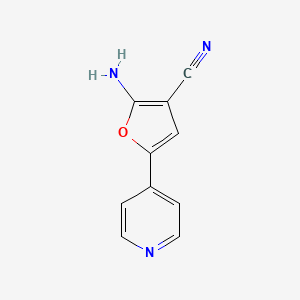

![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
